6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one
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Overview
Description
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a trichloromethyl group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. The reaction is carried out using trichloromethylating agents such as trichloromethyl chloroformate or trichloromethyl sulfenyl chloride under controlled conditions. The reaction is usually performed in the presence of a base, such as pyridine, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Trichloromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO
Properties
Molecular Formula |
C10H7Cl3O |
---|---|
Molecular Weight |
249.5 g/mol |
IUPAC Name |
6-(trichloromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
InChI Key |
SISGITNYWMPRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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